molecular formula C19H22O4 B5169205 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone

1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone

Cat. No. B5169205
M. Wt: 314.4 g/mol
InChI Key: UBTUDVYOLNHDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as EPPPE and is synthesized through a specific chemical process.

Mechanism of Action

The mechanism of action of 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone is not fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzymes.
Biochemical and Physiological Effects:
Studies have shown that 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have antitumor and antiviral effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, it has been shown to have antitumor and antiviral properties, making it a potentially useful compound for studying cancer and viral infections. One of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone. One potential area of research is in the development of new anti-inflammatory and analgesic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, research could focus on the development of new synthesis methods for this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone involves a series of chemical reactions. The process starts with the reaction of 2-ethoxyphenol with 3-chloropropylamine to form 2-(3-chloropropoxy)ethoxyphenol. This intermediate product is then reacted with 4-bromophenol to form 2-[3-(2-ethoxyphenoxy)propoxy]phenol. Finally, this compound is reacted with acetic anhydride to produce 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone.

Scientific Research Applications

1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone has been studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of medicinal chemistry. Studies have shown that this compound has potential as an anti-inflammatory and analgesic agent. Additionally, it has been shown to have antitumor and antiviral properties.

properties

IUPAC Name

1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-3-21-18-11-6-7-12-19(18)23-14-8-13-22-17-10-5-4-9-16(17)15(2)20/h4-7,9-12H,3,8,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTUDVYOLNHDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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